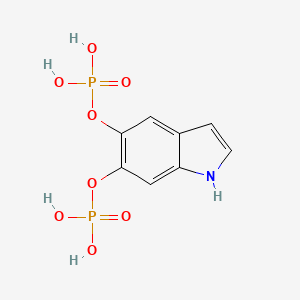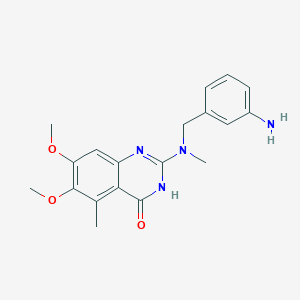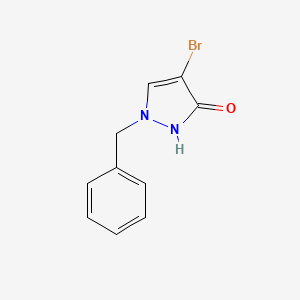
3H-Pyrazol-3-one, 4-bromo-1,2-dihydro-1-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-bromo-1H-pyrazol-3(2H)-one is a chemical compound that belongs to the pyrazolone family Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
The synthesis of 1-benzyl-4-bromo-1H-pyrazol-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl bromide and a suitable pyrazolone precursor.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
1-Benzyl-4-bromo-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield different derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazolones, while oxidation reactions can produce pyrazolone oxides.
Scientific Research Applications
1-Benzyl-4-bromo-1H-pyrazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Researchers are exploring its potential as a lead compound for the development of new therapeutic agents.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-4-bromo-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Modulating Receptors: The compound may interact with cellular receptors, altering their activity and influencing cellular responses.
Pathways Involved: The specific pathways affected by the compound depend on its structure and the nature of its interactions with molecular targets.
Comparison with Similar Compounds
1-Benzyl-4-bromo-1H-pyrazol-3(2H)-one can be compared with other similar compounds, such as:
1-Benzyl-4-chloro-1H-pyrazol-3(2H)-one: This compound has a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1-Benzyl-4-fluoro-1H-pyrazol-3(2H)-one: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and interaction with biological targets.
1-Benzyl-4-iodo-1H-pyrazol-3(2H)-one: The iodine atom in this compound can lead to unique chemical and biological behaviors compared to the bromine-containing compound.
Properties
CAS No. |
58365-17-6 |
|---|---|
Molecular Formula |
C10H9BrN2O |
Molecular Weight |
253.09 g/mol |
IUPAC Name |
2-benzyl-4-bromo-1H-pyrazol-5-one |
InChI |
InChI=1S/C10H9BrN2O/c11-9-7-13(12-10(9)14)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,14) |
InChI Key |
QBRFYQQCBKJYLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



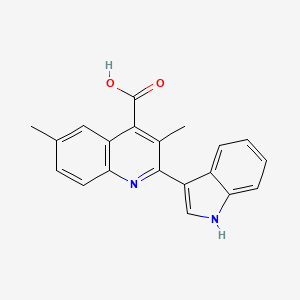

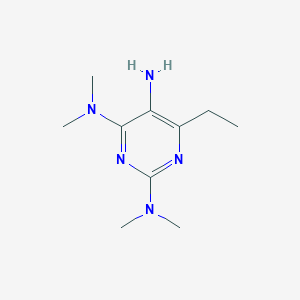
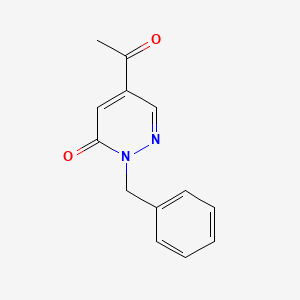

![N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride](/img/structure/B12926057.png)
![2-cyclopentylsulfanyl-4-[1-(2,6-difluorophenyl)ethyl]-1H-pyrimidin-6-one](/img/structure/B12926061.png)
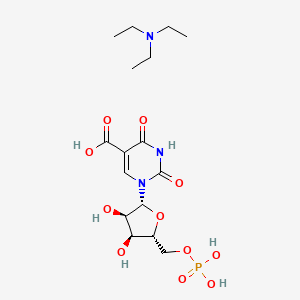

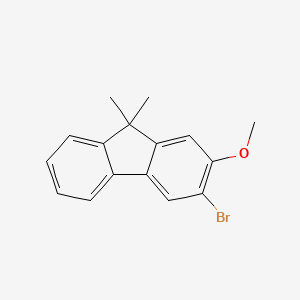
![3-(4-Methylphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12926082.png)
